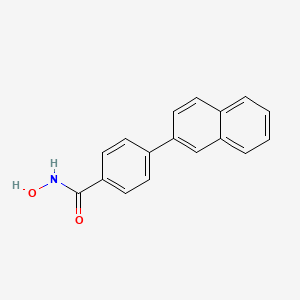

N-Hydroxy-4-naphthalen-2-yl-benzamide

Description

Contextualization within the Hydroxamic Acid Class of Compounds

Hydroxamic acids, characterized by the -C(O)NHOH functional group, are a well-established class of compounds in medicinal chemistry. Their primary significance lies in their potent ability to chelate metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺). researchgate.netcalstate.edu This property makes them effective inhibitors of various metalloenzymes, which are enzymes that require a metal ion for their catalytic activity. calstate.edu

A prominent application of hydroxamic acids is in the development of histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are a class of enzymes that play a crucial role in gene expression, and their dysregulation is implicated in various diseases, including cancer. By chelating the zinc ion in the active site of HDACs, hydroxamic acid-based inhibitors can block their function, leading to anti-tumor effects. Several hydroxamic acid-containing drugs, such as Vorinostat and Panobinostat, have been approved for the treatment of certain cancers.

However, the strong metal-chelating ability of hydroxamic acids can also lead to potential toxicity and mutagenicity, which is a significant consideration in drug design and development. researchgate.net

Overview of Benzamide (B126) Derivatives as Pharmaceutical Scaffolds

Benzamide derivatives, which contain a benzene (B151609) ring attached to an amide group, represent a versatile and privileged scaffold in drug discovery. researchgate.netnanobioletters.com This structural motif is found in a wide array of approved drugs with diverse pharmacological activities, including antiemetic, antipsychotic, and anti-cancer properties. nih.govnih.gov

Significance of the Naphthalene (B1677914) Moiety in Ligand Design

The naphthalene moiety, a bicyclic aromatic hydrocarbon, is another important structural feature in medicinal chemistry. nih.gov Its large, planar, and lipophilic nature allows it to participate in various non-covalent interactions with biological targets, such as π-π stacking and hydrophobic interactions. These interactions can significantly enhance the binding affinity and selectivity of a ligand for its target protein. nih.gov

The incorporation of a naphthalene ring into a drug candidate can also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. A number of approved drugs, including the non-steroidal anti-inflammatory drug (NSAID) Naproxen and the beta-blocker Propranolol, feature a naphthalene core. nih.gov In N-Hydroxy-4-naphthalen-2-yl-benzamide, the naphthalen-2-yl group is expected to play a key role in target recognition and binding.

Historical and Contemporary Research Trajectory of this compound and Related Analogues

While specific research focused solely on this compound is limited, the research trajectory of its constituent parts and related analogues provides valuable insights. Historically, research on hydroxamic acids dates back to the 19th century, with their biological activities being explored more extensively in the mid-20th century. The discovery of their potent HDAC inhibitory activity in the latter half of the 20th century led to a surge in research and the eventual development of clinically approved drugs.

Contemporary research continues to explore the potential of hydroxamic acid and benzamide derivatives in various therapeutic areas. For instance, recent studies have focused on developing novel HDAC inhibitors with improved isoform selectivity to minimize off-target effects. nih.govnih.gov Additionally, research into benzamide derivatives as anticancer agents targeting other pathways, such as apoptosis induction, is ongoing. nih.gov The synthesis of various N-substituted benzamides and their evaluation for antimicrobial and other activities is also a current area of investigation. nanobioletters.com

Research on compounds with similar structures, such as N-[4-(6-hydroxy-2-naphthyl)phenyl]-amide derivatives, has identified them as potential topoisomerase IIα inhibitors, highlighting another possible avenue of investigation for this compound. researchgate.net

Current Research Gaps and Future Perspectives for the Compound

The primary research gap concerning this compound is the lack of direct studies on its synthesis and biological activity. While the individual components suggest potential as an HDAC inhibitor or another type of anti-cancer agent, this has yet to be experimentally verified.

Future research should focus on the following areas:

Synthesis: Development of an efficient and scalable synthetic route for this compound.

Biological Evaluation: In vitro screening of the compound against a panel of cancer cell lines and relevant molecular targets, such as various HDAC isoforms and topoisomerases.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues to understand the contribution of each structural component to the biological activity and to optimize the lead compound.

Pharmacokinetic Profiling: Assessment of the drug-like properties of the compound, including its solubility, stability, and metabolic profile.

By addressing these research gaps, the full therapeutic potential of this compound can be elucidated, potentially leading to the development of a novel therapeutic agent.

Data on Related Compounds

To provide context for the potential activity of this compound, the following tables summarize data for related compounds found in the literature.

Table 1: Biological Activity of Related Hydroxamic Acid and Benzamide Derivatives

| Compound Name | Target | Activity | Reference |

|---|---|---|---|

| N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j | Histone Deacetylase | IC₅₀ = 0.3 µM | nih.gov |

| N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5t | Histone Deacetylase | IC₅₀ = 0.4 µM | nih.gov |

| N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide (6k) | Apoptosis Induction in G361 melanoma cells | Induces apoptosis | nih.gov |

| N-[4-(6-hydroxy-2-naphthyl)phenyl]-amide derivative K10 | Topoisomerase IIα | Inhibitor | researchgate.net |

| 2-amino-1,4-naphthoquinone-benzamide derivative 5e | Cytotoxic against MDA-MB-231 cells | IC₅₀ = 0.4 µM | nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Vorinostat |

| Panobinostat |

| Naproxen |

| Propranolol |

| N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j |

| N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5t |

| N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide (6k) |

| N-[4-(6-hydroxy-2-naphthyl)phenyl]-amide derivative K10 |

| 2-amino-1,4-naphthoquinone-benzamide derivative 5e |

Structure

3D Structure

Properties

Molecular Formula |

C17H13NO2 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

N-hydroxy-4-naphthalen-2-ylbenzamide |

InChI |

InChI=1S/C17H13NO2/c19-17(18-20)14-8-5-13(6-9-14)16-10-7-12-3-1-2-4-15(12)11-16/h1-11,20H,(H,18,19) |

InChI Key |

CYVBBSVZKCLSIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(=O)NO |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action

Target Identification and Mechanistic Elucidation

Efforts to understand the compound's mechanism have successfully identified its primary molecular targets and the means by which it exerts its effects.

N-Hydroxy-4-naphthalen-2-yl-benzamide is characterized by its activity as an HDAC inhibitor. The typical structure of such inhibitors involves three key features: a cap group that interacts with the surface of the enzyme's active site, a linker region, and a zinc-binding group (ZBG) that coordinates with the essential zinc ion in the catalytic site. In this molecule, the naphthalene (B1677914) moiety serves as the cap group.

Table 1: Pharmacophore Features of this compound

| Component | Moiety | Function |

|---|---|---|

| Cap Group | Naphthalene | Interacts with surface residues at the rim of the HDAC active site, contributing to binding affinity and isoform selectivity. |

| Linker | Benzamide (B126) | Connects the cap group to the zinc-binding group and positions it correctly within the active site channel. |

| Zinc-Binding Group (ZBG) | Hydroxamic Acid | Chelates the catalytic zinc ion (Zn²⁺) in the enzyme's active site, blocking its function. nih.govresearchgate.net |

HDAC inhibitors featuring a hydroxamic acid group are well-documented as broad-spectrum or pan-HDAC inhibitors, displaying activity against multiple HDAC isoforms across different classes. nih.gov These inhibitors, such as the FDA-approved drug Vorinostat (suberoylanilide hydroxamic acid, SAHA), are known to inhibit class I and IIb HDACs. researchgate.net While specific IC₅₀ values for this compound across all HDAC isoforms are not detailed in the available literature, its structural class suggests it likely possesses a pan-inhibitory profile.

While pan-HDAC inhibition is common for hydroxamic acids, isoform selectivity can be achieved through modifications of the inhibitor's cap group and linker. researchgate.net Research into various derivatives of benzamide and hydroxybenzamide compounds demonstrates that structural changes can confer selectivity for specific HDACs. For instance, some benzamide-based inhibitors are selective for class I HDACs (HDAC1, 2, 3), while others have been developed to target HDAC6 or HDAC8 specifically. nih.govnih.govnih.govnih.gov The selectivity of inhibitors for HDAC6, a primarily cytosolic enzyme, is often attributed to a wider active site channel that can accommodate bulkier cap groups. researchgate.net The naphthalene "cap" of this compound is a critical determinant for any potential isoform selectivity it may possess.

The mechanism of inhibition is critically dependent on the hydroxamic acid moiety (-CONHOH). rsc.orgresearchgate.net Histone deacetylases are zinc-dependent enzymes that require a Zn²⁺ ion for their catalytic function. nih.gov The hydroxamic acid group acts as a powerful chelator, binding directly to this zinc ion within the enzyme's active site in a bidentate fashion. nih.gov This coordination effectively blocks the active site, preventing the natural substrate (acetylated lysine (B10760008) residues) from accessing the catalytic machinery and thereby inhibiting the deacetylation reaction. nih.gov This zinc-binding interaction is a defining characteristic of the most potent classes of HDAC inhibitors. nih.govresearchgate.net

By inhibiting HDACs, this compound directly interferes with epigenetic regulation. HDACs play a crucial role in maintaining chromatin structure and regulating gene transcription by removing acetyl groups from histone proteins. nih.gov This deacetylation increases the positive charge of histones, leading to a more tightly condensed chromatin structure that is generally associated with transcriptional repression.

The inhibition of HDAC activity by compounds like this compound leads to an accumulation of acetylated histones (histone hyperacetylation). This increase in acetylation neutralizes the histones' positive charges, resulting in a more relaxed, open chromatin conformation (euchromatin). nih.gov This "relaxed" state allows transcription factors and the cellular transcriptional machinery greater access to DNA, leading to the activation or up-regulation of gene expression for previously silenced genes. nih.gov This modulation of the epigenetic landscape is the fundamental mechanism through which HDAC inhibitors exert their biological effects.

Identification of Non-HDAC Molecular Targets

The available scientific literature predominantly focuses on the role of this compound and related compounds as inhibitors of histone deacetylases. While some derivatives of benzamide compounds that lack HDAC inhibitory activity have been shown to possess other biological effects, suggesting they may act on different pathways, specific non-HDAC molecular targets for this compound have not been identified in the reviewed research. nih.gov Therefore, its primary mechanism of action is currently understood to be the inhibition of HDAC enzymes.

Tyrosinase Enzyme Inhibition

This compound has been identified as a potent inhibitor of tyrosinase, a key copper-containing metalloenzyme involved in melanin (B1238610) biosynthesis. nih.gov The inhibition of this enzyme is a primary strategy for developing skin-lightening agents to address hyperpigmentation disorders. nih.govnih.gov The inhibitory activity of this compound and its derivatives is significant when compared to standard inhibitors like kojic acid. nih.gov The structural features of these benzamide derivatives play a crucial role in their ability to bind to the active site of the tyrosinase enzyme, thereby blocking the synthesis of melanin. nih.gov

Cyclooxygenase (COX-II) and Lipoxygenase (LOX) Inhibition

This compound and related compounds have demonstrated notable inhibitory effects on both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. nih.govnih.gov These enzymes are critical mediators of the inflammatory response, with COX-2 being responsible for the production of prostaglandins (B1171923) and 5-LOX for the synthesis of leukotrienes. nih.gov The dual inhibition of both pathways is a desirable characteristic for anti-inflammatory drugs as it may offer a broader spectrum of activity and potentially a better safety profile compared to drugs that inhibit only the COX pathway. nih.gov The hydroxamic acid moiety present in some derivatives is considered a key feature for this dual inhibitory action. nih.gov

Interactions with Bacterial and Viral Protein Receptors

The benzamide scaffold, a core component of this compound, is a versatile structure that has been explored for its antimicrobial properties. nih.gov Derivatives of N-(2-hydroxy-4(or 5)-nitrophenyl)benzamide have shown a broad spectrum of activity against various bacteria, including drug-resistant strains. nih.gov For instance, one such derivative exhibited significant activity against Bacillus subtilis and Staphylococcus aureus. nih.gov While direct studies on the interaction of this compound with specific viral proteins are not extensively detailed in the provided results, the broader class of benzamides and related heterocyclic compounds are subjects of interest in antiviral research. For example, certain pyran-2-ones have been investigated for their potential to treat retroviral infections. google.com The development of viral protein-based nanoparticles for various biomedical applications highlights the importance of understanding chemical interactions with viral structures. csic.es

Other Identified or Predicted Biological Targets

Beyond its well-documented enzyme inhibitory roles, the scaffold of this compound has been associated with other biological activities. For instance, N-Hydroxy-4-(1-naphthalenyl)-benzamide is recognized as a potent and selective inhibitor of histone deacetylase 8 (HDAC8), a key enzyme in gene regulation. sigmaaldrich.com Additionally, certain 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides have been designed and synthesized as inhibitors of microRNA-21 (miR-21), an oncogenic microRNA implicated in cancer development. nih.gov These findings suggest that the core benzamide structure can be modified to target a diverse range of biological molecules, expanding its potential therapeutic applications.

Enzyme Kinetics and Binding Affinity Characterization

Determination of Inhibitory Concentration (IC50) and Inhibition Constant (Ki)

The potency of this compound and its analogs as enzyme inhibitors is quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki is a measure of the inhibitor's binding affinity to the enzyme.

For tyrosinase inhibition, various benzamide derivatives have shown potent IC50 values, in some cases significantly lower than the standard inhibitor, kojic acid (IC50 ~16.83 µM). nih.gov One derivative, for example, had a calculated Ki of 0.016 µM. nih.gov In the context of inflammation, dual COX-2/5-LOX inhibitors from the benzhydrylpiperazine class, which share structural similarities, have exhibited COX-2 inhibition with IC50 values as low as 0.25 µM and 5-LOX inhibition with an IC50 of 7.87 µM. rsc.org

Table 1: Inhibitory Concentrations (IC50) of Related Benzamide and Other Derivatives

| Target Enzyme | Compound Class/Derivative | IC50 (µM) |

|---|---|---|

| Tyrosinase | N-arylated-4-yl-benzamide derivative | <16.8 |

| COX-2 | Benzhydrylpiperazine derivative (9d) | 0.25 |

| 5-LOX | Benzhydrylpiperazine derivative (9d) | 7.87 |

| COX-2 | N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | Varies |

| 5-LOX | "type B hydroxamic acid" derivative (11) | 1.04 |

| 5-LOX | "type B hydroxamic acid" derivative (12) | 1.29 |

Competitive vs. Non-Competitive Inhibition Mechanisms

Understanding whether an inhibitor acts in a competitive or non-competitive manner is crucial for characterizing its mechanism of action. knyamed.com A competitive inhibitor typically resembles the substrate and binds to the enzyme's active site, a process that can be overcome by increasing the substrate concentration. knyamed.comyoutube.com This type of inhibition increases the apparent Michaelis constant (Km) but does not affect the maximum reaction velocity (Vmax). knyamed.com

Conversely, a non-competitive inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's efficacy. nih.gov This type of inhibition cannot be overcome by increasing the substrate concentration and results in a decrease in Vmax without affecting Km. youtube.comnih.gov Kinetic studies of some tyrosinase inhibitors with structures related to this compound have revealed a non-competitive inhibition mechanism. nih.gov For example, a thiosemicarbazone derivative was found to be a reversible and non-competitive inhibitor of tyrosinase. nih.gov The specific inhibition mechanism of this compound itself would require detailed kinetic analysis.

Ligand-Protein Binding Studies

Detailed structural analysis has identified Histone Deacetylase 8 (HDAC8) as a primary binding partner for this compound. The interaction between the compound and the enzyme has been characterized at an atomic level through X-ray crystallography, with the resulting structure deposited in the Protein Data Bank under the accession code 5FCW. acs.orgnih.govosti.gov

The crystal structure reveals that this compound, a hydroxamic acid-containing molecule, binds to the active site of HDAC8. acs.orgnih.gov This binding is characterized by the chelation of the catalytic zinc ion within the enzyme's active site by the hydroxamate group of the inhibitor. acs.orgnih.gov This interaction is a hallmark of many HDAC inhibitors and is crucial for their enzymatic inhibitory activity. acs.orgnih.gov The naphthalene and benzamide moieties of the compound engage in further interactions within the active site, contributing to its binding affinity and specificity. acs.orgnih.gov Specifically, the bulky aryl groups of the inhibitor are accommodated in a manner that induces the formation of an isoform-specific subpocket in HDAC8, a feature that distinguishes its binding from other HDAC isoforms. nih.govosti.gov

While X-ray crystallography provides a static snapshot of the ligand-protein complex, other biophysical techniques like Microscale Thermophoresis (MST) are often employed to quantify binding affinities in solution. However, to date, no specific MST studies for the interaction between this compound and its protein targets have been published in the scientific literature.

Cellular Pathway Modulation and Biological Impact

The inhibition of HDAC8 by this compound is expected to have a cascade of effects on cellular processes. HDACs play a critical role in regulating gene expression by modifying the acetylation state of histones and other proteins.

Effects on Gene Expression and Transcriptional Regulation

As an HDAC inhibitor, this compound is anticipated to influence gene expression. By inhibiting the removal of acetyl groups from histones, the chromatin structure can become more relaxed, leading to increased accessibility for transcription factors and subsequent alterations in gene transcription. However, specific studies detailing the global or targeted gene expression changes induced by this particular compound in any cell line are not currently available in the public domain.

Regulation of Cellular Signaling Pathways

The modulation of HDAC8 activity can impact various cellular signaling pathways. The Therapeutic Target Database suggests a potential link between HDAC8 and pathways such as the IL2 signaling pathway. Furthermore, a related target, Arachidonate 5-lipoxygenase (5-LOX), is involved in the regulation of inflammatory mediators. While these connections suggest potential avenues of pathway modulation by this compound, direct experimental evidence from studies on this specific compound is lacking.

Induction of Cell Cycle Arrest and Apoptosis (in vitro models)

A common consequence of HDAC inhibition in cancer cells is the induction of cell cycle arrest and apoptosis (programmed cell death). osti.govnih.gov This is a key mechanism through which many HDAC inhibitors exert their anti-proliferative effects. osti.gov While this is a known general effect of the class of compounds to which this compound belongs, there are currently no published in vitro studies that specifically demonstrate and quantify the induction of cell cycle arrest or apoptosis by this compound in any particular cell line. Therefore, no data tables on its effects on cell viability or cell cycle distribution can be presented.

Modulation of Cytokine and Inflammatory Mediator Production

Given the role of HDACs in regulating inflammatory responses, it is plausible that this compound could modulate the production of cytokines and other inflammatory mediators. The potential interaction with targets like 5-LOX further supports this hypothesis. However, there is a lack of direct experimental data from studies investigating the effects of this specific compound on cytokine or inflammatory mediator production in any experimental model.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophoric Elements within the N-Hydroxy-4-naphthalen-2-yl-benzamide Scaffold

The pharmacophore of a molecule defines the essential spatial arrangement of features necessary for its biological activity. For this compound, three primary pharmacophoric elements can be identified:

The Hydroxamic Acid Moiety (-CONHOH): This group is a critical zinc-binding group (ZBG) in many metalloenzyme inhibitors, such as histone deacetylase (HDAC) inhibitors. The bidentate chelation of the zinc ion in the enzyme's active site by the carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid is a key interaction for potent inhibition. The acidic nature of the N-OH proton also allows it to act as a hydrogen bond donor.

The Central Benzamide (B126) Linker: This aromatic ring serves as a scaffold, orienting the other two pharmacophoric elements in a specific spatial arrangement. The amide linkage (-CONH-) can participate in hydrogen bonding interactions with the target protein. The substitution pattern on this ring is crucial for fine-tuning electronic properties and dictating the vectoral projection of the naphthalene (B1677914) group.

The Naphthalen-2-yl Group: This bulky, hydrophobic group typically interacts with a hydrophobic pocket within the target protein, contributing significantly to binding affinity through van der Waals interactions and potential π-π stacking. The position of attachment to the benzamide (in this case, at the 4-position) and the specific isomer (2-naphthalenyl) are critical for optimal fitting into the binding site.

A hypothetical pharmacophore model based on related inhibitors is presented below:

| Pharmacophoric Feature | Role in Biological Activity | Potential Interactions |

| Hydroxamic Acid | Zinc chelation, hydrogen bonding | Metal ion coordination, hydrogen bonds with amino acid residues |

| Benzamide Linker | Scaffolding, hydrogen bonding | Hydrogen bonds, orientation of other groups |

| Naphthalene Group | Hydrophobic interactions, π-π stacking | van der Waals forces, interactions with aromatic amino acid residues |

Influence of Substituents on Potency, Selectivity, and Efficacy

Substitutions on the Benzamide Ring:

Modifications to the central phenyl ring can influence the molecule's conformation, electronic properties, and interactions with the target. For instance, introducing small alkyl or alkoxy groups could modulate lipophilicity and solubility. Electron-withdrawing groups might affect the acidity of the hydroxamic acid, potentially influencing its zinc-binding affinity.

Substitutions on the Naphthalene Ring:

The naphthalene moiety offers several positions for substitution, allowing for a detailed exploration of the topology of the hydrophobic binding pocket. Adding substituents can enhance potency by establishing additional interactions or improve selectivity by exploiting unique features of the target's binding site.

The following table illustrates the hypothetical impact of substituents on the naphthalene ring based on general principles observed in related inhibitor classes:

| Position of Substitution | Type of Substituent | Predicted Effect on Potency | Rationale |

| 6-position | Small hydrophobic (e.g., -CH3) | Increase | Fills a small hydrophobic sub-pocket. |

| 6-position | Hydrogen bond donor/acceptor (e.g., -OH, -NH2) | Variable | May increase potency if a corresponding partner is present in the binding site, or decrease it otherwise. |

| 1-position | Bulky group (e.g., -phenyl) | Decrease | Potential for steric hindrance with the protein surface. |

Design Strategies for Enhanced Biological Activity

Several design strategies can be employed to optimize the biological activity of the this compound scaffold:

Scaffold Hopping: The central benzamide ring could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore different spatial arrangements and introduce new interaction points.

Linker Modification: The length and flexibility of the linker between the zinc-binding group and the hydrophobic cap group are often critical for optimal binding. While the current scaffold has a rigid linker, introducing more flexible chains could be explored in related series.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to design analogs with improved binding affinity and selectivity. This approach allows for the rational placement of functional groups to maximize favorable interactions.

Bioisosteric Replacement: The hydroxamic acid, while a potent zinc-binder, can have pharmacokinetic liabilities. It could be replaced with other zinc-binding groups such as carboxylic acids, thiols, or certain heterocyclic motifs to improve drug-like properties while maintaining activity.

Ligand Efficiency and Drug-Likeness Considerations in SAR Optimization

During the optimization process, it is crucial to consider metrics that go beyond simple potency, such as ligand efficiency (LE) and drug-likeness.

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically the number of heavy atoms). It is a useful guide for identifying small, efficient fragments that can be grown into more potent leads without becoming excessively large and losing favorable drug-like properties. For a series of this compound analogs, one would aim to increase potency without a disproportionate increase in molecular weight.

Drug-Likeness: This concept is often assessed using guidelines such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Adherence to these rules increases the likelihood of good oral bioavailability. The this compound scaffold has a molecular weight and atom count that place it in a favorable starting position for optimization.

The table below provides a hypothetical analysis of these parameters for a series of analogs, illustrating how these metrics guide the optimization process.

| Compound | Modification | Potency (IC50, nM) | Molecular Weight | Ligand Efficiency | Lipinski's Rule of Five Violations |

| Parent | This compound | 100 | 291.3 | 0.35 | 0 |

| Analog 1 | 6-methyl on naphthalene | 50 | 305.3 | 0.37 | 0 |

| Analog 2 | 6-bromo on naphthalene | 25 | 370.2 | 0.34 | 0 |

| Analog 3 | 1-phenyl on naphthalene | 200 | 367.4 | 0.29 | 1 (high MW) |

In this hypothetical example, Analog 1 shows an improvement in both potency and ligand efficiency. Analog 2 has the highest potency, but its ligand efficiency is slightly lower than Analog 1's, suggesting the increase in potency is largely due to the increased size and polarizability of the bromine atom. Analog 3 demonstrates how a significant increase in size can lead to a decrease in both potency and ligand efficiency, along with a potential violation of drug-likeness rules.

Computational and in Silico Investigations

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This analysis is fundamental in drug design for understanding ligand-protein interactions.

Prediction of Binding Modes and Conformations

A thorough search of scientific databases and research articles did not yield any studies that specifically predict the binding modes and conformations of N-Hydroxy-4-naphthalen-2-yl-benzamide with its potential biological targets. While the compound is listed as an investigative agent for the therapeutic target Arachidonate 5-lipoxygenase (Target ID: T00140), detailed docking poses, and conformational analyses within the active site of this or any other protein have not been published.

Identification of Critical Amino Acid Residues for Interaction

Consequently, without molecular docking studies, the critical amino acid residues that are essential for the interaction between this compound and its target proteins have not been identified. Such studies would typically reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex, but this information is not available for this specific compound.

Virtual Screening for Novel Ligands

Virtual screening is a computational method used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. There is no evidence in the current body of scientific literature to suggest that this compound has been used as a scaffold or reference compound in virtual screening campaigns to discover novel ligands.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to analyze the physical movements of atoms and molecules. These simulations provide detailed information on the dynamic behavior of a ligand-target complex over time.

Binding Free Energy Calculations

Binding free energy calculations, such as MM-PBSA and MM-GBSA, are computational methods used to estimate the binding affinity of a ligand to a protein. These calculations require data from molecular dynamics simulations. As no MD simulation studies have been published for this compound, there are consequently no available binding free energy calculations to report.

Computational Prediction of Pharmacokinetic Properties (excluding human data)

In silico tools provide critical early insights into how a compound might behave within a biological system, guiding medicinal chemists in the optimization process.

To illustrate the type of data generated in such an analysis, the table below shows predicted ADME properties for a series of related benzimidazole derivatives, which serve as a proxy for the evaluation of this compound.

| Parameter | Predicted Value Range for Analogs | Implication |

| Human Intestinal Absorption (%) | 86% - 100% | Indicates potential for good absorption from the gastrointestinal tract. researchgate.net |

| Caco-2 Permeability (Papp, cm/s) | >0.90 x 10⁻⁶ | Suggests high permeability across the intestinal epithelial cell barrier. frontiersin.org |

| Plasma Protein Binding (%) | 85% - 92% | High binding may limit the free fraction of the drug available for therapeutic action. researchgate.net |

| CNS Permeability | 0 to -2 | A negative value typically indicates poor penetration into the central nervous system. researchgate.net |

This interactive table presents predicted ADME data for analogous compounds to illustrate the computational assessment process.

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses favorable physicochemical properties to be an orally active drug. wikipedia.org One of the most established guidelines is Lipinski's Rule of Five, which states that poor oral absorption or permeation is more likely when a compound has more than one violation of the following criteria wikipedia.orgdrugbank.comgardp.org:

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

A molecular mass (MW) less than 500 daltons.

A calculated octanol-water partition coefficient (ClogP) not exceeding 5.

Based on its structure, this compound's properties can be calculated. An analysis of the closely related isomer, N-hydroxy-4-(naphthalen-1-yl)benzamide, using computed data from PubChem, shows it generally conforms to these rules. nih.gov

| Property | Value for N-hydroxy-4-(naphthalen-1-yl)benzamide nih.gov | Lipinski's Rule of Five Guideline wikipedia.org | Violation |

| Molecular Weight | 263.29 g/mol | < 500 daltons | No |

| Hydrogen Bond Donors | 2 | ≤ 5 | No |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | No |

| XLogP3 | 3.6 | ≤ 5 | No |

This interactive table shows the drug-likeness profile of a close isomer of the target compound based on Lipinski's Rule of Five.

Compounds that adhere to these rules, like the naphthalene-based inhibitors discussed in some studies, are considered to have good drug-likeness properties and are more likely to be developed into orally active agents. nih.gov It is important to note that this rule does not predict pharmacological activity but rather assesses the potential for favorable pharmacokinetics. wikipedia.org

Advanced Computational Approaches in Lead Optimization

Beyond initial screening, computational chemistry offers sophisticated tools for refining a lead compound into a clinical candidate with enhanced potency, selectivity, and a favorable ADME profile.

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for hit-to-lead optimization. pharmacelera.com It begins by identifying small, low-molecular-weight chemical fragments that bind weakly to specific sub-pockets of a biological target. pharmacelera.com These fragments, due to their simplicity, can explore chemical space more efficiently than larger, more complex molecules used in traditional high-throughput screening (HTS). pharmacelera.com Once identified, these fragments can be optimized into more potent leads through several strategies:

Fragment Growing: Extending the fragment to make additional interactions with the target.

Fragment Linking: Connecting two or more fragments that bind to adjacent sites.

Fragment Merging: Combining the features of overlapping fragments into a single, more potent molecule.

For a molecule like this compound, an FBDD approach could involve dissecting the structure into its core fragments (e.g., the naphthalene (B1677914) ring, the benzamide (B126) group) to understand their individual contributions to target binding. This information can then be used to build new analogs with improved affinity and pharmacokinetic properties. pharmacelera.com FBDD has proven successful in developing potent inhibitors for a wide range of biological targets. nih.gov

Artificial intelligence (AI) and machine learning (ML) are transforming lead optimization by enabling rapid, multi-parameter analysis and the generation of novel molecular structures. preprints.org ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, untested compounds. preprints.org

In the context of optimizing a lead compound like this compound, AI and ML can be applied in several ways:

Predictive Modeling: Building quantitative structure-activity relationship (QSAR) models to predict the potency and ADMET properties of novel analogs. preprints.org This helps prioritize which compounds to synthesize and test.

De Novo Design: Using generative models, such as deep neural networks or reinforcement learning, to design entirely new molecules with a desired profile of properties. preprints.org These models can learn the underlying rules of chemistry and molecular recognition to propose structures that are both novel and likely to be active and "drug-like".

Reaction Prediction and Synthesis Planning: AI tools can assist in planning the most efficient synthetic routes for the designed compounds, accelerating the design-make-test-analyze cycle. acs.orgcolab.ws

By integrating AI/ML, researchers can navigate the vast chemical space more effectively, leading to the faster identification of optimized drug candidates with a higher probability of success. frontiersin.org

Advanced Analytical and Biophysical Characterization for Research

Spectroscopic Techniques for Analyzing Biomolecular Interactions (e.g., UV-Vis for protein binding)

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the interactions between small molecules and proteins. This method relies on changes in the absorbance of UV or visible light by a protein or a ligand upon binding. Such changes can manifest as shifts in the maximum absorbance wavelength (λmax) or alterations in the molar absorptivity. These spectral changes can be monitored to determine binding constants (Kd), stoichiometry, and to gain insights into the nature of the interaction.

For a compound like N-Hydroxy-4-naphthalen-2-yl-benzamide, which contains chromophoric naphthalene (B1677914) and benzamide (B126) moieties, its UV-Vis spectrum would be sensitive to changes in its local environment. Upon binding to a protein, the transfer of the molecule to a non-polar binding pocket typically results in a bathochromic (red) or hypsochromic (blue) shift in its absorbance spectrum. By titrating a solution of a target protein with increasing concentrations of the compound and monitoring the corresponding changes in the UV-Vis spectrum, a binding isotherm can be generated, from which the dissociation constant (Kd) can be calculated. However, no such studies have been published for this compound.

X-ray Crystallography of Protein-Ligand Complexes (if reported)

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional structure of a molecule. When applied to a protein-ligand complex, it can reveal the precise binding mode of the ligand within the protein's active or allosteric site. This information is invaluable for understanding the molecular basis of inhibition or activation and for guiding structure-based drug design efforts.

Microscale Thermophoresis for Direct Binding Affinity Measurement

Microscale Thermophoresis (MST) is a sensitive biophysical technique used to quantify biomolecular interactions in solution. It measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. This movement is highly sensitive to changes in the size, charge, and hydration shell of a molecule, all of which can be altered upon ligand binding.

In a typical MST experiment, one of the binding partners (e.g., the protein) is fluorescently labeled. The ligand (in this case, this compound) is then titrated against a constant concentration of the labeled protein. The binding event leads to a change in the thermophoretic mobility of the fluorescently labeled protein, which is detected and plotted against the ligand concentration to generate a binding curve. From this curve, the dissociation constant (Kd) can be accurately determined. MST is advantageous due to its low sample consumption and its ability to perform measurements in complex biological matrices. Despite its utility, no MST studies involving this compound have been found in the scientific literature.

Cell-Based Assay Methodologies for High-Throughput Screening and Validation

Cell-based assays are essential tools in drug discovery for evaluating the biological activity of a compound in a cellular context. These assays are often adapted for high-throughput screening (HTS) to rapidly test large libraries of compounds. For a potential therapeutic agent like this compound, cell-based assays would be crucial for determining its efficacy and mechanism of action.

Depending on the intended therapeutic target, various cell-based assays could be employed. For instance, if the compound is a suspected enzyme inhibitor, an assay could measure the accumulation of the enzyme's substrate or the reduction of its product within the cell. Cellular thermal shift assays (CETSA) can be used to confirm target engagement by measuring the change in the thermal stability of a target protein upon ligand binding in intact cells. Proliferation assays, using cell lines relevant to a specific disease, would be used to assess the compound's cytostatic or cytotoxic effects. While N-hydroxybenzamides with a 2-naphthyl group have been investigated as histone deacetylase inhibitors, specific cell-based assay data for this compound is not available.

Bioanalytical Methodologies for Pre-clinical Sample Analysis (if applicable)

Bioanalytical methods are critical for the quantitative determination of a drug candidate and its metabolites in biological matrices such as plasma, blood, and tissues. These methods are essential for pharmacokinetic and pharmacodynamic (PK/PD) studies during pre-clinical development. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.

The development of a robust bioanalytical method for this compound would involve optimizing the extraction of the compound from the biological matrix, developing a suitable chromatographic separation method, and fine-tuning the mass spectrometric conditions for sensitive and specific detection. This would enable the determination of key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). To date, no specific bioanalytical methodologies for the analysis of this compound in pre-clinical samples have been published.

Future Directions and Translational Research Potential

Development of Highly Selective N-Hydroxy-4-naphthalen-2-yl-benzamide Analogues

Currently, there is no specific information available in the search results regarding the development of highly selective analogues of this compound. The general approach to developing more selective analogues would involve structure-activity relationship (SAR) studies. These studies would aim to modify the core structure of this compound to enhance its binding affinity and selectivity for the 5-LOX enzyme over other related enzymes, such as cyclooxygenases (COX) or other lipoxygenases.

Exploration of Synergistic Effects in Combination Therapies (pre-clinical)

There are no pre-clinical studies specifically investigating the synergistic effects of this compound in combination therapies. However, the therapeutic potential of dual inhibitors of 5-LOX and other enzymes in the arachidonic acid cascade, such as soluble epoxide hydrolase (sEH) or COX, has been explored for other compounds, suggesting a potential avenue for future research nih.govnih.gov. Such combinations could offer a broader anti-inflammatory effect and potentially reduce the required doses of individual agents, thereby minimizing potential side effects.

Investigation of Novel Therapeutic Applications Beyond Current Indications

The primary therapeutic rationale for a 5-LOX inhibitor like this compound would be in inflammatory conditions. Leukotrienes are implicated in the pathophysiology of a range of diseases, including asthma, allergic rhinitis, and cardiovascular diseases nih.govnih.govnih.gov. While there are no specific studies on novel applications for this compound, the broader class of 5-LOX inhibitors is being investigated for their potential in treating various disorders beyond traditional inflammatory diseases, including some forms of cancer and osteoporosis nih.gov.

Integration of Advanced Computational and Experimental Methodologies

Specific computational and experimental studies on this compound are not detailed in the available literature. However, the development of 5-LOX inhibitors, in general, heavily relies on such methodologies. Computational approaches like homology modeling, molecular docking, and pharmacophore modeling are instrumental in understanding the binding interactions of inhibitors with the 5-LOX active site and in designing novel, more potent compounds researchgate.netnih.govnih.govresearchgate.net. These computational predictions are then validated through experimental assays to determine the inhibitory activity and selectivity of the synthesized compounds.

Pathway to Pre-clinical Candidate Selection and Further Development

There is no publicly available information detailing the pre-clinical development pathway for this compound. The general pathway for a compound at this stage involves a series of steps to assess its drug-like properties. This includes evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its preliminary safety and toxicity. Promising compounds from these initial screenings would then proceed to more extensive pre-clinical testing in cellular and animal models of relevant diseases to establish proof-of-concept before being considered for clinical development acs.orgresearchgate.net.

Q & A

Q. Q1. What are the common synthetic routes for N-Hydroxy-4-naphthalen-2-yl-benzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling naphthalene derivatives with benzamide precursors. A key step is the formation of the hydroxamic acid group (N-hydroxyamide), which can be achieved via hydroxylamine derivatives. For example, pyridine-mediated reflux with hydroxylamine under anhydrous conditions is a standard method to introduce the N-hydroxy moiety . Optimization includes adjusting solvent polarity (e.g., dichloromethane or methanol), reaction time (1–72 hours), and temperature (room temperature to reflux). Catalysts like Pd/C or 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) may improve yields in coupling steps .

Q. Q2. What analytical techniques are essential for characterizing this compound?

Critical techniques include:

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly to confirm stereochemistry and hydrogen-bonding networks .

- NMR spectroscopy : H and C NMR verify the presence of the naphthalene ring (δ 7.2–8.5 ppm for aromatic protons) and the benzamide carbonyl (~168 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for distinguishing regioisomers .

Q. Q3. How is the compound’s stability assessed under varying experimental conditions?

Stability studies involve:

- Thermogravimetric analysis (TGA) : Evaluates decomposition temperatures.

- pH-dependent solubility tests : The hydroxamic acid group may hydrolyze under acidic/basic conditions, necessitating buffered solutions (pH 6–8) for biological assays .

- Light sensitivity : UV-Vis spectroscopy monitors degradation in solutions exposed to light, as naphthalene derivatives are prone to photoisomerization .

Advanced Research Questions

Q. Q4. How can contradictory crystallographic and spectroscopic data be resolved for this compound?

Contradictions often arise from polymorphism or solvent inclusion in crystals. Strategies include:

- Cross-validation : Compare X-ray data with solid-state NMR or IR spectroscopy to confirm hydrogen-bonding patterns .

- Dynamic light scattering (DLS) : Assess aggregation in solution, which may explain discrepancies between solution-phase NMR and crystallographic data .

- Computational modeling : Density Functional Theory (DFT) calculations predict spectroscopic profiles and identify energetically favorable conformers .

Q. Q5. What methodologies improve low yields in the final coupling step of the synthesis?

Low yields in coupling steps (e.g., amide bond formation) can be addressed by:

- Solvent optimization : Switch from polar aprotic solvents (DMF) to dichloromethane or acetonitrile to reduce side reactions .

- Catalyst screening : Palladium-based catalysts (e.g., Pd/C) enhance efficiency in hydrogenation steps, while EDC improves carbodiimide-mediated couplings .

- Protecting group strategies : Use tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) groups to shield reactive hydroxyls during synthesis .

Q. Q6. How are structure-activity relationships (SARs) studied for this compound in enzyme inhibition assays?

SAR studies involve:

- Analog synthesis : Modify the naphthalene ring (e.g., halogenation) or benzamide substituents (e.g., trifluoromethyl groups) to probe electronic effects .

- Enzyme kinetics : Measure IC values against target enzymes (e.g., histone deacetylases) using fluorogenic substrates. Data is analyzed via Lineweaver-Burk plots to determine inhibition mechanisms .

- Molecular docking : Software like AutoDock Vina predicts binding modes, guiding rational design of high-affinity analogs .

Q. Q7. What strategies mitigate batch-to-batch variability in biological activity?

Variability often stems from impurities or residual solvents. Solutions include:

- HPLC purification : Use reverse-phase C18 columns with acetonitrile/water gradients to achieve >95% purity .

- Strict QC protocols : Implement GC-MS for solvent residue analysis and elemental analysis for stoichiometric validation .

- Bioassay standardization : Normalize activity data using internal controls (e.g., reference inhibitors) to account for experimental drift .

Data Interpretation and Optimization

Q. Q8. How can conflicting bioactivity data between in vitro and cell-based assays be addressed?

Discrepancies may arise from poor cellular permeability or off-target effects. Approaches include:

- LogP measurements : Determine lipophilicity via shake-flask methods; logP >3 suggests membrane permeability issues .

- Proteomics profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify unintended protein targets .

- Prodrug strategies : Introduce ester or phosphate groups to enhance cellular uptake, followed by enzymatic cleavage in situ .

Q. Q9. What computational tools are recommended for predicting metabolic pathways of this compound?

Tools include:

- SwissADME : Predicts Phase I/II metabolism sites (e.g., hydroxylation of naphthalene) and pharmacokinetic properties .

- Meteor Nexus : Identifies potential toxic metabolites, such as quinone intermediates from naphthalene oxidation .

- Molecular dynamics (MD) simulations : Assess binding stability in cytochrome P450 isoforms to prioritize metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.